N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a fluorophenyl group, and a cyclopentyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a protein kinase involved in regulating the cell cycle . .
Mode of Action
The mode of action would depend on the specific targets of the compound. If it does target CDK2 like similar compounds, it might inhibit the kinase activity of CDK2, preventing it from phosphorylating other proteins and thus disrupting the cell cycle .
Biochemical Pathways
Again, if the compound targets CDK2, it would affect the cell cycle regulation pathway. By inhibiting CDK2, it could prevent cells from progressing from the G1 phase to the S phase of the cell cycle .
Result of Action
If the compound does inhibit CDK2 and disrupt the cell cycle, it could potentially stop the growth of cancer cells. Some pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines .
Preparation Methods
The synthesis of N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step typically involves the cyclization of appropriate precursors under specific conditions, such as the use of acetic anhydride and pyridine under reflux.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction, where a fluorophenyl derivative is introduced to the triazolopyrimidine core.
Attachment of the cyclopentyl moiety: This step involves the reaction of the intermediate compound with a cyclopentyl derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Triazolothiadiazine derivatives: These compounds also contain a triazole ring and have shown various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c18-11-4-3-7-13(8-11)24-16-15(21-22-24)17(26)23(10-19-16)9-14(25)20-12-5-1-2-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWZDNMVLXJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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